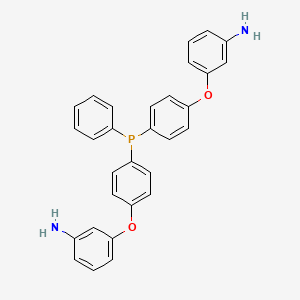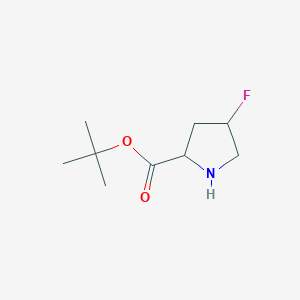
Tert-butyl 4-fluoropyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-fluoropyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H16FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoropyrrolidine-2-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method involves the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a suitable solvent to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of high-purity starting materials are crucial factors in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents.
Oxidation Reactions: The compound can be oxidized to form different functional groups depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atom.
Reduction: Alcohol derivatives of the original ester compound.
Oxidation: Various oxidized products depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Tert-butyl 4-fluoropyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
- Tert-butyl (2S,4S)-2-acetyl-4-fluoropyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 4-fluoropyrrolidine-2-carboxylate is unique due to its specific combination of a fluorine atom and a tert-butyl ester group on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H16FNO2 |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
tert-butyl 4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3 |
Clave InChI |
JMORIDAQGDQESW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(CN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate](/img/structure/B12497703.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12497714.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12497721.png)
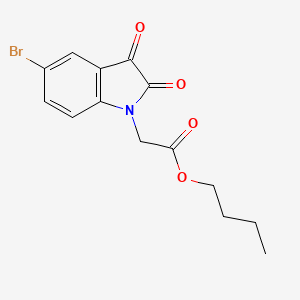
![5-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497735.png)
![5-methyl-3-[(phenylcarbonyl)amino]-1H-indole-2-carboxylic acid](/img/structure/B12497740.png)
![3-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid](/img/structure/B12497742.png)
![6-Bromoisothiazolo[4,3-b]pyridine](/img/structure/B12497747.png)
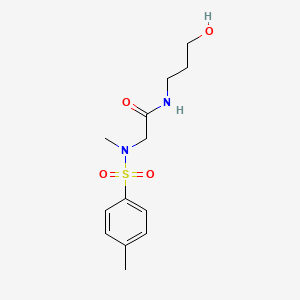
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12497752.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497760.png)
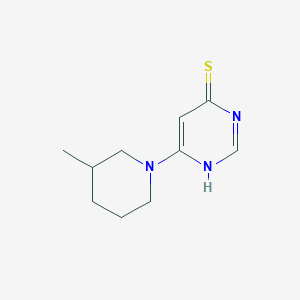
![Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497778.png)
